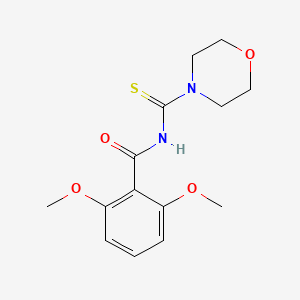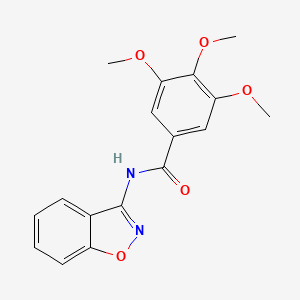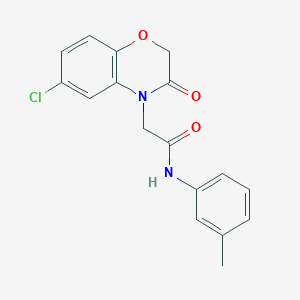![molecular formula C16H17NO5S B5819938 N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2001 by researchers at NPS Pharmaceuticals. Since then, NPS-2143 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine works by selectively blocking the activity of the CaSR, which is a G protein-coupled receptor that is involved in the regulation of calcium and phosphate homeostasis. By inhibiting the CaSR, N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine can modulate the release of parathyroid hormone (PTH) and the absorption of calcium and phosphate in the kidneys and intestines.
Biochemical and Physiological Effects
Studies have shown that N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine can have a variety of biochemical and physiological effects, including the inhibition of bone resorption and the reduction of blood pressure. It has also been shown to decrease the proliferation and migration of cancer cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine in lab experiments is its selectivity for the CaSR, which allows researchers to specifically target this receptor without affecting other signaling pathways. However, one limitation is that N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine can be difficult to dissolve in water, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine. One area of interest is the development of more potent and selective CaSR antagonists that could have even greater therapeutic potential. Another direction is the investigation of the role of the CaSR in other physiological processes, such as immune function and glucose metabolism. Additionally, more research is needed to fully understand the safety and efficacy of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine in humans, particularly in the context of treating diseases such as osteoporosis and hypertension.
In conclusion, N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, or N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine, is a selective calcium-sensing receptor antagonist that has potential applications in scientific research. Its mechanism of action involves the inhibition of the CaSR, and it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine in lab experiments, there are also several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine involves the reaction of N-phenylglycine with 2-methoxy-5-methylbenzenesulfonyl chloride. The resulting product is a white crystalline powder with a molecular weight of 393.47 g/mol.
Applications De Recherche Scientifique
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine has been used in a variety of scientific research studies, including investigations into the role of the CaSR in bone metabolism, cardiovascular function, and cancer. It has also been studied for its potential therapeutic applications in the treatment of osteoporosis, hypertension, and hyperparathyroidism.
Propriétés
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12-8-9-14(22-2)15(10-12)23(20,21)17(11-16(18)19)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLBGCAZTOZVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)



![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)


![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)



![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)
